Hemokinin 1, human

Description

Properties

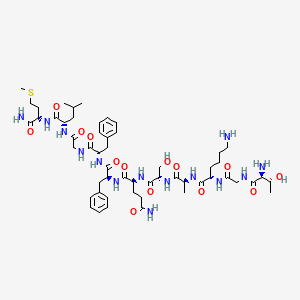

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84N14O14S/c1-30(2)24-38(51(79)64-35(46(58)74)21-23-83-5)63-44(73)27-59-48(76)39(25-33-14-8-6-9-15-33)66-52(80)40(26-34-16-10-7-11-17-34)67-50(78)37(19-20-42(56)71)65-53(81)41(29-69)68-47(75)31(3)61-49(77)36(18-12-13-22-55)62-43(72)28-60-54(82)45(57)32(4)70/h6-11,14-17,30-32,35-41,45,69-70H,12-13,18-29,55,57H2,1-5H3,(H2,56,71)(H2,58,74)(H,59,76)(H,60,82)(H,61,77)(H,62,72)(H,63,73)(H,64,79)(H,65,81)(H,66,80)(H,67,78)(H,68,75)/t31-,32+,35-,36-,37-,38-,39-,40-,41-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBLUYYRUFKGTB-XJCFQSCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84N14O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746659 | |

| Record name | L-Threonylglycyl-L-lysyl-L-alanyl-L-seryl-L-glutaminyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1185.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491851-53-7 | |

| Record name | L-Threonylglycyl-L-lysyl-L-alanyl-L-seryl-L-glutaminyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Human Hemokinin-1 Gene (TAC4) and Protein: A Technical Guide for Researchers

Introduction

Human Hemokinin-1 (hHK-1), a member of the tachykinin peptide family, is a key signaling molecule involved in a diverse array of physiological and pathophysiological processes. Encoded by the TAC4 gene, hHK-1 is distinguished from other tachykinins by its significant expression in hematopoietic cells.[1][2] It functions as a selective agonist for the neurokinin-1 receptor (NK1R), initiating downstream signaling cascades that modulate immune responses, inflammation, pain perception, and cell proliferation.[2][3] This technical guide provides an in-depth overview of the human TAC4 gene and the hHK-1 protein, including its sequence, expression profile, receptor interactions, and associated signaling pathways, along with detailed experimental protocols for its study.

Gene and Protein Characteristics

The human TAC4 gene is located on the long arm of chromosome 17 at position 21.33.[4][5] It is also known by the aliases HK-1, PPT-C, and Tachykinin-4.[5][6] The gene gives rise to the hHK-1 peptide.

Table 1: Human Hemokinin-1 Gene and Protein Identifiers

| Feature | Identifier | Source |

| Gene Symbol | TAC4 | HGNC |

| Gene Aliases | HK-1, PPT-C, TKN4 | GeneCards[6] |

| Chromosomal Location | 17q21.33 | GeneCards[6] |

| NCBI Gene ID | 255061 | NCBI[7] |

| UniProt Accession | Q86UU9 | UniProt[8] |

| Protein Name | Tachykinin-4 | UniProt[8] |

| hHK-1 Peptide Sequence | TGKASQFFGLM-NH2 | QYAOBIO, Tocris Bioscience[3][9] |

Gene Sequence

The nucleotide sequence of the human TAC4 gene can be accessed through the National Center for Biotechnology Information (NCBI) Gene database under the accession number NM_170685.3 for one of the primary transcript variants.

Protein Sequence

The canonical protein precursor encoded by TAC4 is 129 amino acids long. The mature, biologically active human hemokinin-1 peptide is a C-terminally amidated undecapeptide with the following amino acid sequence:

Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH₂ [3][9]

Tissue Expression of TAC4

The TAC4 gene is expressed in a variety of human tissues. Quantitative data from the Genotype-Tissue Expression (GTEx) project provides insights into its expression levels across different anatomical sites.

Table 2: Expression of TAC4 in Human Tissues (GTEx Data)

| Tissue | Median Expression (TPM) |

| Pituitary | 4.88 |

| Testis | 1.83 |

| Spleen | 1.25 |

| Small Intestine (Terminal Ileum) | 0.98 |

| Adrenal Gland | 0.87 |

| Colon (Transverse) | 0.65 |

| Lung | 0.54 |

| Heart (Left Ventricle) | 0.45 |

| Liver | 0.32 |

| Skeletal Muscle | 0.28 |

| Brain (Cortex) | 0.21 |

| Adipose (Subcutaneous) | 0.19 |

| Skin (Sun Exposed) | 0.15 |

| Blood | Not Reported |

Data sourced from The Human Protein Atlas, which visualizes GTEx dataset.[2] TPM: Transcripts Per Million.

Receptor Binding and Function

Human Hemokinin-1 is a high-affinity agonist for the NK1 receptor, a G-protein coupled receptor (GPCR).[3][10] While it shows the highest affinity for NK1R, it can also interact with other tachykinin receptors, albeit with lower affinity.[11]

Table 3: Binding Affinity of Human Hemokinin-1 for Tachykinin Receptors

| Receptor | Ligand | Assay Type | Ki (nM) | Reference |

| Human NK1 Receptor | [³H]-Substance P | Radioligand Binding | 0.175 | Bellucci et al., 2002[4] |

| Human NK2 Receptor | [¹²⁵I]-Neurokinin A | Radioligand Binding | 560 | Bellucci et al., 2002[4] |

| Human NK1 Receptor | Hemokinin-1 | Radioligand Binding | IC50 = 1.8 | Tocris Bioscience[3] |

| Human NK2 Receptor | Hemokinin-1 | Radioligand Binding | IC50 = 480 | Tocris Bioscience[3] |

| Human NK3 Receptor | Hemokinin-1 | Radioligand Binding | IC50 = 370 | Tocris Bioscience[3] |

Signaling Pathways

Upon binding to the NK1 receptor, hHK-1 induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family.[10] This initiates a downstream signaling cascade involving the activation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to the activation of various downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[12] Some studies also suggest the existence of NK1R-independent signaling pathways for hHK-1.[1]

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol is designed to determine the binding affinity of hHK-1 to the NK1 receptor expressed in cell membranes.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the human NK1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by differential centrifugation.[13][14]

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NK1R ligand (e.g., [³H]-Substance P) and a range of concentrations of unlabeled hHK-1.[13][14][15]

-

Incubation: Incubate the reaction mixture at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[13]

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of hHK-1 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[15]

RT-qPCR for TAC4 Gene Expression

This protocol quantifies the mRNA expression levels of the TAC4 gene in different tissues or cell types.

Methodology:

-

RNA Extraction: Isolate total RNA from the samples of interest using a suitable RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.[16]

-

Primer Design: Design and validate primers specific for the human TAC4 gene and a suitable reference gene (e.g., GAPDH, ACTB).

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based qPCR master mix, the designed primers, and the synthesized cDNA.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Data Analysis: Analyze the amplification data to determine the quantification cycle (Cq) values. Calculate the relative expression of TAC4 using the ΔΔCq method, normalizing to the reference gene.[16]

Calcium Imaging for NK1 Receptor Activation

This protocol measures changes in intracellular calcium concentration in response to hHK-1 stimulation, indicating NK1 receptor activation.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the human NK1 receptor onto glass-bottom dishes or coverslips.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer.[17][18]

-

Baseline Measurement: Place the cells on a fluorescence microscope and record the baseline fluorescence intensity before stimulation.

-

Stimulation: Add a solution of hHK-1 to the cells while continuously recording the fluorescence.

-

Data Acquisition: Capture images or measure fluorescence intensity at regular intervals to monitor the change in intracellular calcium concentration over time.

-

Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, calculate the change in fluorescence intensity relative to the baseline (ΔF/F₀).[19]

Western Blot for Phosphorylated ERK1/2

This protocol detects the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2 in response to hHK-1.

Methodology:

-

Cell Lysis: Treat cells with hHK-1 for various time points, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific antibody binding.[3][20]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[20][21]

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[20][22]

Conclusion

This technical guide provides a comprehensive resource for researchers and drug development professionals working on human hemokinin-1. The detailed information on the TAC4 gene and hHK-1 protein, coupled with quantitative data and established experimental protocols, serves as a valuable foundation for further investigation into the multifaceted roles of this tachykinin in health and disease. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the key processes involved in hHK-1 research. A thorough understanding of the biology of hHK-1 and its signaling mechanisms is crucial for the development of novel therapeutic strategies targeting the tachykinin system.

References

- 1. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue expression of TAC4 - Summary - The Human Protein Atlas [v17.proteinatlas.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAC4 - Wikipedia [en.wikipedia.org]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. TAC4 tachykinin precursor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Frontiers | Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation [frontiersin.org]

- 10. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression and function of human hemokinin-1 in human and guinea pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibitory Receptor Crosslinking Quantitatively Dampens Calcium Flux Induced by Activating Receptor Triggering in NK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Modulation of NK cell activation by exogenous calcium from alginate dressings in vitro [frontiersin.org]

- 19. Visualizing the modulation of neurokinin 1 receptor-positive neurons in the superficial dorsal horn by spinal cord stimulation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. abcepta.com [abcepta.com]

- 22. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of Human Hemokinin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, characterization, and signaling pathways of human hemokinin-1 (hHK-1), a member of the tachykinin peptide family. Initially identified through its expression in hematopoietic cells, hHK-1 has emerged as a significant player in a range of physiological and pathophysiological processes, including immune regulation, inflammation, and pain modulation. This document summarizes key quantitative data, details established experimental methodologies for its study, and visualizes its complex signaling networks. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of tachykinin biology and the development of novel therapeutics targeting its pathways.

Introduction: Discovery of a Novel Tachykinin

Human hemokinin-1 (hHK-1) is a peptide belonging to the tachykinin family, which also includes substance P (SP), neurokinin A (NKA), and neurokinin B (NKB)[1]. The discovery of hHK-1 expanded the known members of this family and introduced a novel aspect of tachykinin biology due to its prominent expression in non-neuronal tissues[2].

hHK-1 is encoded by the TAC4 gene[1][3]. In humans, alternative splicing of the TAC4 gene transcript gives rise to hHK-1 and a group of related peptides known as endokinins[1]. This is distinct from the TAC1 gene, which encodes for SP and NKA, and the TAC3 gene, which encodes for NKB[1]. The name "hemokinin" reflects its initial discovery in hematopoietic cells, specifically B lymphocytes, highlighting its unique expression profile compared to the classical tachykinins which are predominantly found in the nervous system[3].

Structurally, hHK-1 is an undecapeptide with the amino acid sequence Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH2[4]. While it shares structural similarities with SP, the differences in their amino acid sequences are thought to contribute to their distinct functional profiles in some biological contexts[3][5].

Characterization of Human Hemokinin-1

The functional characterization of hHK-1 has revealed its role as a potent and selective agonist at tachykinin receptors, with a pharmacological profile that both overlaps with and diverges from that of other tachykinins.

Receptor Binding and Agonist Activity

hHK-1 is a full agonist at all three tachykinin receptors: NK1, NK2, and NK3[6]. However, it exhibits the highest affinity for the NK1 receptor, similar to substance P[3][5][6]. While rat/mouse hemokinin-1 (r/mHK-1) shows a similar affinity to SP for the human NK1 receptor, human HK-1 (hHK-1) has a reported 14-fold lower affinity than SP for the human NK1 receptor[1]. Its affinity for the human NK2 and NK3 receptors is significantly lower, approximately 200-250 times less than its affinity for the NK1 receptor[1].

In Vitro and In Vivo Effects

In isolated bioassays, hHK-1 demonstrates its agonist activity at all three tachykinin receptors[6]. In vivo studies in animal models have shown that intravenously administered hHK-1 can produce physiological effects similar to SP, such as a dose-dependent decrease in blood pressure and induction of salivary secretion[6]. These effects are effectively blocked by selective NK1 receptor antagonists, confirming the primary role of this receptor in mediating these specific actions[6].

Quantitative Data Summary

The following tables summarize the key quantitative data from studies characterizing the binding and functional activity of human hemokinin-1.

Table 1: Receptor Binding Affinities (Ki) of Human Hemokinin-1

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Human NK1 | [³H]-SP | CHO cells | 0.175 | [6] |

| Human NK2 | [¹²⁵I]-NKA | CHO cells | 560 | [6] |

Table 2: In Vivo Potency (ED50) of Human Hemokinin-1

| Physiological Effect | Animal Model | ED50 (nmol/kg) | Reference |

| Decrease in Diastolic Blood Pressure | Anesthetized Guinea Pig | 0.1 | [6] |

| Salivary Secretion | Anesthetized Rat | 6 | [6] |

Experimental Protocols

This section outlines the generalized methodologies for key experiments used in the characterization of hHK-1. These protocols are based on commonly used techniques in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (e.g., hHK-1) to a receptor.

Objective: To determine the dissociation constant (Ki) of hHK-1 for tachykinin receptors.

Materials:

-

Cell membranes expressing the human NK1, NK2, or NK3 receptor.

-

Radiolabeled ligand (e.g., [³H]-SP for NK1, [¹²⁵I]-NKA for NK2).

-

Unlabeled hHK-1 and other competing ligands.

-

Binding buffer (composition varies, but typically includes a buffer salt, divalent cations, and protease inhibitors).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

-

Assay Setup: In a 96-well plate, add the following in order:

-

A fixed volume of membrane preparation.

-

Increasing concentrations of the unlabeled competing ligand (hHK-1).

-

A fixed concentration of the radiolabeled ligand.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the competing ligand (hHK-1). Use non-linear regression analysis to determine the IC50 value (the concentration of hHK-1 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a ligand to activate Gq-coupled receptors, leading to an increase in intracellular calcium concentration.

Objective: To determine the functional agonist activity of hHK-1 at tachykinin receptors.

Materials:

-

Cells expressing the tachykinin receptor of interest (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

hHK-1 and other agonists.

-

Fluorescence plate reader or microscope with imaging capabilities.

Protocol:

-

Cell Culture: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence intensity of each well using the fluorescence plate reader or microscope.

-

Agonist Addition: Add varying concentrations of hHK-1 to the wells.

-

Signal Detection: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Calculate the change in fluorescence intensity from baseline for each concentration of hHK-1. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of hHK-1 that produces 50% of the maximal response).

In Vivo Blood Pressure and Salivary Secretion Measurement in Rodents

These in vivo assays assess the physiological effects of hHK-1.

Objective: To determine the potency of hHK-1 in modulating cardiovascular and secretory functions.

Materials:

-

Anesthetized rodents (e.g., guinea pigs, rats).

-

Catheters for intravenous administration and blood pressure measurement.

-

Pressure transducer and data acquisition system.

-

Pre-weighed cotton swabs for collecting saliva.

-

hHK-1 solution for injection.

Protocol for Blood Pressure Measurement:

-

Anesthesia and Catheterization: Anesthetize the animal and surgically implant a catheter into a carotid or femoral artery for blood pressure measurement and another into a jugular vein for drug administration.

-

Stabilization: Allow the animal to stabilize after surgery.

-

Baseline Recording: Record the baseline blood pressure for a period of time.

-

hHK-1 Administration: Administer increasing doses of hHK-1 intravenously.

-

Continuous Monitoring: Continuously record the blood pressure throughout the experiment.

-

Data Analysis: Measure the change in blood pressure from baseline at each dose of hHK-1. Plot the change in blood pressure against the dose to determine the ED50.

Protocol for Salivary Secretion Measurement:

-

Anesthesia and Preparation: Anesthetize the animal.

-

Baseline Saliva Collection: Place a pre-weighed cotton swab in the animal's mouth for a set period to collect baseline saliva.

-

hHK-1 Administration: Administer hHK-1 intravenously.

-

Saliva Collection: At specific time points after administration, place new pre-weighed cotton swabs in the mouth to collect saliva.

-

Measurement: Weigh the cotton swabs after collection to determine the amount of saliva secreted.

-

Data Analysis: Calculate the increase in salivary secretion at each dose of hHK-1 and determine the ED50.

Signaling Pathways of Human Hemokinin-1

hHK-1 exerts its biological effects through complex signaling pathways, primarily initiated by the activation of G-protein coupled tachykinin receptors. However, evidence also points towards NK1 receptor-independent mechanisms.

NK1 Receptor-Dependent Signaling

The binding of hHK-1 to the NK1 receptor, a Gq/11-coupled receptor, initiates a cascade of intracellular events. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium levels. DAG, along with calcium, activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including cell proliferation, inflammation, and neurotransmission. Additionally, NK1 receptor activation can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.

MAPK Pathway Activation

hHK-1 has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. This can occur downstream of NK1 receptor activation or potentially through other mechanisms. The activation of the MAPK cascade, including ERK, JNK, and p38, can lead to the regulation of transcription factors and subsequent changes in gene expression, influencing processes like B-cell activation and antibody production.

NK1 Receptor-Independent Signaling

Intriguingly, several studies have reported biological effects of hHK-1 that are not blocked by NK1 receptor antagonists, suggesting the existence of NK1 receptor-independent signaling pathways[3][5]. One proposed mechanism involves the direct activation of primary sensory neurons, leading to calcium influx that is independent of NK1 receptor activation[7]. The exact receptor and downstream signaling molecules involved in this pathway are still under investigation, but it highlights a novel and important aspect of hHK-1 biology.

Conclusion

Human hemokinin-1 is a multifaceted tachykinin peptide with a distinct expression profile and a complex pharmacological character. Its discovery has broadened our understanding of tachykinin signaling, particularly in the context of the immune system and inflammation. The ability of hHK-1 to act through both NK1 receptor-dependent and -independent pathways presents exciting new avenues for research and therapeutic development. This technical guide provides a foundational resource for scientists and researchers aiming to further unravel the roles of hHK-1 in health and disease and to explore its potential as a target for novel drug discovery efforts.

References

- 1. In Vivo Calcium Imaging of Neuronal Ensembles in Networks of Primary Sensory Neurons in Intact Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand binding and functional characterisation of tachykinin receptors in chicken small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bms.kr [bms.kr]

- 7. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]

An In-depth Technical Guide to the TAC4 Gene Expression Profile in Human Tissues

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the Tachykinin Precursor 4 (TAC4) gene expression in human tissues, the signaling pathways of its products, and detailed experimental protocols for its study. The TAC4 gene encodes for peptides known as endokinins (EKA, EKB, EKC, EKD) and hemokinin-1 (HK-1), which are implicated in a variety of peripheral and paracrine functions, including blood pressure regulation and immune responses[1][2].

TAC4 Gene Expression Profile

The human TAC4 gene gives rise to four distinct splice variants (α, β, γ, and δ) through the combination of five different exons[2][3]. This differential splicing leads to a varied tissue expression profile, with the gene's products being found predominantly in peripheral tissues, in contrast to the TAC1 gene (encoding Substance P), which is more strongly expressed in the central nervous system and gastrointestinal tract[3][4].

mRNA Expression of TAC4 Splice Variants

Semi-quantitative PCR analysis has revealed a distinct distribution pattern for each of the four TAC4 transcripts across various human tissues. The adrenal gland is unique in that it expresses all four TAC4 transcripts[3]. A summary of this expression is detailed in Table 1.

Table 1: Expression of Human TAC4 Splice Variants in Various Tissues (Semi-Quantitative PCR)

| Tissue | α-TAC4 | β-TAC4 | γ-TAC4 | δ-TAC4 |

|---|---|---|---|---|

| Adrenal Gland | Expressed | Expressed | Expressed | Expressed |

| Placenta | Not Detected | Not Detected | Expressed | Expressed |

| Fetal Liver | Expressed | Not Detected | Not Detected | Not Detected |

| Heart | Not Detected | Expressed | Not Detected | Not Detected |

| Liver (Adult) | Not Detected | Expressed | Not Detected | Not Detected |

| Bone Marrow | Not Detected | Expressed | Not Detected | Not Detected |

| Prostate | Not Detected | Expressed | Not Detected | Not Detected |

| Testis | Not Detected | Expressed | Not Detected | Not Detected |

| Spleen | Weakly Expressed | Not Detected | Not Detected | Not Detected |

Source: Data compiled from Page et al. (2003)[3]. "Expressed" indicates detection of the transcript.

Quantitative mRNA Expression (RNA-Seq)

Broader, quantitative analysis from RNA sequencing datasets, such as the Genotype-Tissue Expression (GTEx) project, confirms the peripheral expression of TAC4 and highlights specific tissues with notable expression levels. The Human Protein Atlas, utilizing this data, categorizes TAC4 as a tissue-enriched gene in the pituitary gland[5].

Table 2: Relative mRNA Expression of TAC4 in Selected Human Tissues (RNA-Seq)

| Tissue | Expression Level (Qualitative) | Notes |

|---|---|---|

| Pituitary Gland | High | Tissue-enriched expression[5]. |

| Adrenal Gland | Moderate | Expresses all four splice variants[3]. |

| Spleen | Moderate | |

| Thyroid Gland | Moderate | |

| Lung | Low | |

| Heart Muscle | Low | |

| Skeletal Muscle | Low | |

| Liver | Low | |

| Testis | Low | |

| Brain (Overall) | Low | Expression is generally weak compared to TAC1[3]. |

Source: Data synthesized from The Human Protein Atlas[5][6].

Cellular Localization in the Human Brain

Despite low overall expression in the brain, in situ hybridization techniques have identified TAC4 mRNA in specific neuronal populations.

Table 3: Cellular Localization of TAC4 mRNA in the Human Brain

| Brain Region | Cell Type |

|---|---|

| Motor Cortex | VGLUT1+ (excitatory) neurons |

| Motor Cortex | GAD1+ (inhibitory) neurons |

| Putamen (Basal Ganglia) | Inhibitory neurons |

| Cerebellum | Purkinje cells |

Source: Data compiled from a study cited in ResearchGate[7].

Signaling Pathways of TAC4-Encoded Peptides

The peptides produced from the TAC4 gene, primarily hemokinin-1 (HK-1) and endokinins A and B, function as agonists for the tachykinin receptors, with a preference for the neurokinin 1 receptor (NK1R)[1][3][8]. NK1R is a G-protein coupled receptor (GPCR) that, upon activation, initiates downstream signaling cascades, notably the phospholipase C (PLC) pathway leading to an increase in intracellular calcium[9]. In certain cell types, activation can also involve the NF-κB and p38 MAPK pathways[8].

References

- 1. TAC4 - Wikipedia [en.wikipedia.org]

- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the endokinins: Human tachykinins with cardiovascular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Tachykinin 1 and 4 Gene-Derived Neuropeptides and the Neurokinin 1 Receptor in Adjuvant-Induced Chronic Arthritis of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue expression of TAC4 - Summary - The Human Protein Atlas [v17.proteinatlas.org]

- 6. TAC4 protein expression summary - The Human Protein Atlas [v24.proteinatlas.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Tachykinin Peptide Neurokinin B Binds Copper Forming an Unusual [CuII(NKB)2] Complex and Inhibits Copper Uptake into 1321N1 Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Regulation of the Human TAC4 Gene: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction to the Human TAC4 Gene

The Tachykinin Precursor 4 (TAC4) gene, located on chromosome 17q21.33, is a member of the tachykinin family, which encodes small secreted peptides that function as neurotransmitters and neuromodulators.[1][2] Unlike other tachykinin genes, the protein products of TAC4 lack a conventional dibasic cleavage site, leading to unique post-translational processing.[1][3][4] The primary products derived from TAC4 are known as hemokinin-1 (HK-1) and endokinins (EKs).[4][5] These peptides preferentially activate the tachykinin receptor 1 (NK1R) and are implicated in a wide array of physiological and pathological processes, including pain perception, immune responses, inflammation, and blood pressure regulation.[1][4][6] Given its role in these critical pathways, the precise regulation of TAC4 expression is a subject of intense research and a potential target for therapeutic intervention.

This guide provides a comprehensive overview of the molecular mechanisms governing the expression of the human TAC4 gene, presents quantitative data on its expression, details key experimental protocols for its study, and visualizes the core regulatory pathways.

Transcriptional Regulation of TAC4

The expression of TAC4 is controlled by a complex interplay of cis-regulatory elements, such as promoters and enhancers, and the trans-acting transcription factors that bind to them.

Promoter and Enhancer Elements

The TAC4 gene is associated with specific promoter and enhancer regions that initiate its transcription. GeneCards, utilizing data from the GeneHancer database, identifies a promoter (GH17J049848) located just upstream of the transcription start site.[5] This region contains binding sites for numerous transcription factors, suggesting a multi-faceted regulatory control.

Key Transcription Factors

Several transcription factors have been identified to bind to the TAC4 promoter region, thereby modulating its activity. The QIAGEN database lists several key transcription factors, including:

-

AML1a

-

AREB6

-

Egr-3

-

Sp1[5]

Furthermore, research into inflammatory signaling has demonstrated that Lipopolysaccharide (LPS) treatment upregulates TAC4 expression in microglia through the activation of NF-κB and p38 MAPK signaling pathways, indicating the involvement of transcription factors downstream of these cascades.[6][7]

Signaling Pathways Modulating TAC4 Expression

The expression of TAC4 is not static but is dynamically regulated by extracellular signals that converge on key intracellular signaling pathways. The most well-characterized pathway involves the response to inflammatory stimuli like LPS.

NF-κB and p38 MAPK Signaling

In immune cells such as microglia, the bacterial endotoxin LPS acts as a potent inducer of TAC4 gene expression.[6] This induction is mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.[6][7] Inhibition of these pathways has been shown to significantly attenuate the LPS-induced upregulation of TAC4 mRNA.[6] This highlights TAC4 as an immunomodulatory gene whose expression is heightened during inflammatory responses.

Quantitative Expression of TAC4

The expression of TAC4 varies significantly across different human tissues and can be modulated by external stimuli.

Tissue-Specific Expression

Data from the Genotype-Tissue Expression (GTEx) project shows that TAC4 has a distinct expression pattern in normal human tissues. It is notably overexpressed in the pituitary gland.[5][8] Low levels of expression are also detected in various other tissues.[5]

| Tissue | Normalized Expression (TPM/RPKM) | Data Source | Citation |

| Pituitary Gland | High (Enriched) | GTEx | [5][8] |

| Uterus | Low | UniProt/SwissProt | [5] |

| Adrenal Gland | Isoform-dependent | UniProt/SwissProt | [5] |

| Placenta | Isoform-dependent | UniProt/SwissProt | [5] |

| Heart | Isoform-dependent | UniProt/SwissProt | [5] |

| Liver | Isoform-dependent | UniProt/SwissProt | [5] |

| Bone Marrow | Isoform-dependent | UniProt/SwissProt | [5] |

| Testis | Isoform-dependent | UniProt/SwissProt | [5] |

Note: TPM (Transcripts Per Million) and RPKM (Reads Per Kilobase of transcript per Million mapped reads) are units for quantifying gene expression.

Modulation by Inflammatory Stimuli

Studies on microglia have quantified the upregulation of TAC4 mRNA in response to LPS and the attenuating effects of specific inhibitors.

| Condition | TAC4 mRNA Expression (% of Control) | Citation |

| LPS alone | 179.0 ± 22.8% | [6] |

| LPS + SC-514 (IKK-2 Inhibitor) | 115.9 ± 8.0% | [6] |

| LPS alone (p38 experiment) | 156.0 ± 7.3% | [6] |

| LPS + SB 203580 (p38 MAPK Inhibitor) | 130.8 ± 7.3% | [6] |

Key Experimental Methodologies

Studying the regulation of the TAC4 gene requires a suite of molecular biology techniques to investigate protein-DNA interactions, promoter activity, and mRNA abundance.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a specific transcription factor, providing direct evidence of its role in regulating TAC4.[9][10]

Detailed Protocol:

-

Cross-linking: Covalently cross-link proteins to DNA in living cells using formaldehyde. This captures a snapshot of protein-DNA interactions.[10]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[11]

-

Immunoprecipitation (IP): Add a ChIP-validated antibody specific to the transcription factor of interest to immunoprecipitate the protein-DNA complexes.[10] Use Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[11]

-

Washing: Perform a series of washes with buffers of increasing stringency (low salt, high salt, LiCl) to remove non-specifically bound chromatin.[11]

-

Reverse Cross-linking and DNA Elution: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins using Proteinase K.[9][11]

-

DNA Purification: Purify the co-precipitated DNA using phenol-chloroform extraction or silica-based columns.[11]

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing (NGS) to identify the DNA fragments.[9][10]

-

Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms to identify significant enrichment regions, indicating transcription factor binding sites near the TAC4 gene.

Luciferase Reporter Assay

This assay is essential for quantifying the activity of the TAC4 promoter and identifying the functional impact of specific regulatory elements or transcription factors.[12][13][14]

Detailed Protocol:

-

Vector Construction: Clone the putative TAC4 promoter DNA sequence upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.[13][15]

-

Cell Transfection: Co-transfect the constructed reporter vector into a suitable cell line. Often, a second vector expressing a different luciferase (e.g., Renilla) under a constitutive promoter is included as an internal control for transfection efficiency.[14][16] To test the effect of a transcription factor, a third vector overexpressing that factor can be added.

-

Cell Culture and Lysis: Culture the transfected cells for 24-48 hours to allow for gene expression. Subsequently, wash the cells and lyse them using a specific lysis buffer to release the luciferase enzymes.[13]

-

Substrate Addition and Luminescence Measurement: Add the appropriate luciferase substrate (e.g., luciferin for Firefly luciferase) to the cell lysate.[13]

-

Quantification: Immediately measure the light output (bioluminescence) using a luminometer. The intensity of the light is directly proportional to the activity of the TAC4 promoter.[16]

-

Normalization: Normalize the experimental (Firefly) luciferase activity to the activity of the internal control (Renilla) luciferase. This corrects for variability in cell number and transfection efficiency.[14]

Real-Time Quantitative Reverse Transcription PCR (RT-qPCR)

RT-qPCR is the gold standard for accurately measuring the abundance of TAC4 mRNA transcripts, allowing for the quantification of changes in gene expression under various conditions.[17][18]

Detailed Protocol:

-

RNA Isolation: Extract total RNA from cells or tissues of interest using a suitable method, such as TRIzol reagent or a column-based kit. Treat with DNase to remove any contaminating genomic DNA.[19]

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.[20]

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.[19]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers specific to the TAC4 gene, a fluorescent dye (e.g., SYBR Green) or a TaqMan probe, and qPCR master mix.[18]

-

Real-Time PCR Amplification: Perform the reaction in a real-time PCR cycler. The cycling program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.[19]

-

Data Analysis: Determine the quantification cycle (Cq) value for each sample. Normalize the Cq value of TAC4 to that of one or more stably expressed housekeeping genes (e.g., GAPDH, ACTB). Calculate the relative expression (fold change) using the ΔΔCq method.[18][20]

Conclusion and Future Directions

The regulation of the human TAC4 gene is a complex process involving specific transcription factors and dynamic signaling pathways, particularly those related to inflammation. Its enriched expression in the pituitary gland and induction during immune responses underscore its importance in both endocrine and immune systems. For drug development professionals, the NF-κB and p38 MAPK pathways represent potential targets for modulating TAC4 expression and the subsequent activity of hemokinin-1 and endokinins in inflammatory diseases and pain.

Future research should focus on a more detailed mapping of the TAC4 promoter and distal enhancers, comprehensive identification of all interacting transcription factors through advanced techniques like ChIP-seq, and elucidation of the epigenetic mechanisms (e.g., DNA methylation, histone modification) that provide a further layer of regulatory control.[21][22][23] A deeper understanding of this regulatory network will be crucial for developing targeted therapies that can precisely control the expression of TAC4 in disease states.

References

- 1. TAC4 - Wikipedia [en.wikipedia.org]

- 2. Gene: TAC4 (ENSG00000176358) - Summary - Homo_sapiens - Ensembl genome browser 115 [asia.ensembl.org]

- 3. alliancegenome.org [alliancegenome.org]

- 4. TAC4 tachykinin precursor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. researchgate.net [researchgate.net]

- 7. Tac4 tachykinin precursor 4 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Tissue expression of TAC4 - Summary - The Human Protein Atlas [v17.proteinatlas.org]

- 9. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 12. Luciferase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. goldbio.com [goldbio.com]

- 14. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. static.fishersci.eu [static.fishersci.eu]

- 16. opentrons.com [opentrons.com]

- 17. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. gene-quantification.de [gene-quantification.de]

- 19. mcgill.ca [mcgill.ca]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. The epigenetic Oct4 gene regulatory network: stochastic analysis of different cellular reprogramming approaches - PMC [pmc.ncbi.nlm.nih.gov]

Hemokinin-1 Signaling in Human Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemokinin-1 (HK-1), a member of the tachykinin peptide family, has emerged as a critical signaling molecule in a variety of physiological and pathological processes in humans. Encoded by the TAC4 gene, HK-1 is distinguished from its more extensively studied counterpart, Substance P (SP), by its predominant expression in immune cells. While both peptides exhibit a high affinity for the neurokinin-1 receptor (NK1R), evidence increasingly points towards distinct binding sites, signaling pathways, and the existence of novel, HK-1-specific receptors. This guide provides a comprehensive technical overview of the current understanding of HK-1 signaling pathways in human cells, focusing on both NK1R-dependent and -independent mechanisms. It includes a compilation of quantitative data, detailed experimental protocols for studying HK-1 signaling, and visual representations of the key pathways and workflows.

Core Signaling Pathways

Hemokinin-1 exerts its biological effects through at least two distinct signaling cascades: the canonical NK1R-dependent pathway and a more recently uncovered NK1R-independent pathway.

NK1R-Dependent Signaling

The neurokinin-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[1] Activation of NK1R by HK-1 initiates a well-characterized signaling cascade leading to cellular responses such as inflammation, pain transmission, and immune modulation.[2][3]

The key steps in the NK1R-dependent pathway are:

-

Receptor Binding: Hemokinin-1 binds to the NK1R on the cell surface.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq/11.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4]

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

-

Downstream Effector Activation: Activated PKC can then phosphorylate a variety of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascade, such as ERK1/2.[2] This can ultimately lead to the activation of transcription factors like NF-κB, which regulate the expression of genes involved in inflammation and cell survival.[5][6]

NK1R-Independent Signaling

A growing body of evidence indicates that HK-1 can elicit cellular responses independently of the NK1R.[4][7][8] This is particularly evident in certain cell types, such as sensory neurons and mast cells, where HK-1-induced calcium influx and degranulation persist even in the presence of NK1R antagonists or in cells lacking the receptor.[9][10]

Potential alternative receptors for HK-1 include:

-

Mas-related G protein-coupled receptor X2 (Mrgprx2): This receptor is predominantly expressed on human mast cells and has been shown to be activated by HK-1, leading to degranulation.[9][11] This interaction is not blocked by NK1R antagonists.

-

Anthrax Toxin Receptor 2 (ANTXR2): Upregulation of ANTXR2 has been observed in response to HK-1 treatment in sensory neurons, suggesting it as a potential novel target, though direct binding and signaling have yet to be fully elucidated.[4]

The downstream signaling pathways of these alternative receptors are still under active investigation but are thought to also involve calcium mobilization and activation of inflammatory pathways.

Quantitative Data on Hemokinin-1 Signaling

The following tables summarize key quantitative parameters related to HK-1's interaction with its receptors and its functional effects.

Table 1: Receptor Binding Affinities (Ki) of Hemokinin-1

| Receptor | Radioligand | Cell/Tissue Type | Ki (nM) | Reference(s) |

| Human NK1 | [³H]-SP | Recombinant | 0.175 | [12] |

| Human NK1 | [¹²⁵I]-NKA | Recombinant | 0.002 | [12] |

| Human NK2 | [¹²⁵I]-NKA | Recombinant | 560 | [12] |

Table 2: Functional Potency (EC50/ED50/IC50) of Hemokinin-1

| Assay | Cell/Tissue Type | Parameter | Value | Reference(s) |

| Hypotension | Anesthetized guinea-pigs | ED50 | 0.1 nmol/kg | [12] |

| Salivary Secretion | Anesthetized rats | ED50 | 6 nmol/kg | [12] |

| Calcium Mobilization | Rat trigeminal ganglion neurons | Effective Concentration | 1 µM | [4][7][10] |

| Calcium Mobilization | Rat trigeminal ganglion neurons | Ineffective Concentration | 500 nM | [4][7][10] |

| NF-κB Inhibition (general) | HEK293 cells with TNF-α stimulation | IC50 (Digitoxin) | 90 nM | [13] |

| NF-κB Inhibition (general) | HEK293 cells with IL-1β stimulation | IC50 (Digitoxin) | 70 nM | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of HK-1 signaling. Below are protocols for key experiments.

Radioligand Binding Assay for NK1 Receptor

This protocol is adapted for determining the binding affinity of HK-1 to the NK1 receptor using a competitive binding assay with radiolabeled Substance P.

Materials:

-

Cell membranes expressing the human NK1 receptor

-

[³H]-Substance P (Radioligand)

-

Unlabeled Hemokinin-1 (Competitor)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the NK1 receptor according to standard laboratory procedures. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add binding buffer, a fixed concentration of [³H]-Substance P (typically at its Kd value), and the cell membrane preparation.

-

Non-specific Binding: Add binding buffer, [³H]-Substance P, a high concentration of unlabeled Substance P (e.g., 1 µM), and the cell membrane preparation.

-

Competitive Binding: Add binding buffer, [³H]-Substance P, varying concentrations of unlabeled Hemokinin-1, and the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Hemokinin-1 concentration.

-

Determine the IC50 value (the concentration of HK-1 that inhibits 50% of the specific binding of [³H]-Substance P).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration changes in response to HK-1 stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cultured human cells of interest

-

Hemokinin-1

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm

Procedure:

-

Cell Preparation: Seed cells onto glass coverslips or in a 96-well plate suitable for fluorescence measurements and culture until they reach the desired confluency.

-

Dye Loading:

-

Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and wash with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

De-esterification: After loading, wash the cells with HBSS to remove extracellular dye and incubate for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM within the cells.

-

Imaging/Measurement:

-

Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

-

Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add Hemokinin-1 at the desired concentration to the cells.

-

Continuously record the fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

-

Plot the F340/F380 ratio over time to visualize the change in intracellular calcium concentration. An increase in the ratio indicates an increase in intracellular calcium.

-

The peak response can be used to generate dose-response curves to determine the EC50 of HK-1 for calcium mobilization.

-

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) as a measure of MAPK pathway activation by HK-1.

Materials:

-

Cultured human cells

-

Hemokinin-1

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat cells with Hemokinin-1 for various times and concentrations.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing:

-

Strip the membrane of the first set of antibodies using a stripping buffer.

-

Re-block the membrane and probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Compare the ratios across different treatment conditions to assess the effect of HK-1 on ERK phosphorylation.

-

Conclusion and Future Directions

The signaling pathways of Hemokinin-1 are complex and multifaceted, extending beyond the canonical NK1R activation to include novel receptor interactions. This guide provides a foundational understanding of these pathways and the experimental approaches to investigate them. For researchers and drug development professionals, the distinct signaling properties of HK-1 compared to SP, particularly its prominent role in the immune system and the existence of NK1R-independent pathways, present exciting opportunities for the development of more targeted therapeutics for inflammatory and pain-related disorders. Future research should focus on the definitive identification and characterization of the alternative HK-1 receptors and their downstream signaling cascades to fully elucidate the biological functions of this important tachykinin.

References

- 1. Expression and function of human hemokinin-1 in human and guinea pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hemokinin-1 gene expression is upregulated in microglia activated by lipopolysaccharide through NF-κB and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hemokinin-1 Gene Expression Is Upregulated in Microglia Activated by Lipopolysaccharide through NF-κB and p38 MAPK Signaling Pathways | PLOS One [journals.plos.org]

- 7. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]

- 8. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Upregulation of Mas-related G Protein coupled receptor X2 in asthmatic lung mast cells and its activation by the novel neuropeptide hemokinin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Hemokinin-1: A Deep Dive into Receptor Binding Affinity and Selectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hemokinin-1 (HK-1), a member of the tachykinin peptide family, has garnered significant interest within the scientific community for its diverse physiological roles, including its involvement in hematopoiesis, immune responses, and inflammatory processes.[1] Unlike other tachykinins which are predominantly of neuronal origin, HK-1 was first identified in hematopoietic cells, highlighting its unique position within this family of neuropeptides.[1] A thorough understanding of its interaction with tachykinin receptors is paramount for elucidating its mechanism of action and for the development of novel therapeutics targeting these pathways. This technical guide provides a comprehensive overview of the binding affinity and selectivity of Hemokinin-1 for the neurokinin (NK) receptors, details the experimental protocols for determining these parameters, and visualizes the key signaling pathways involved.

Data Presentation: Receptor Binding Affinity and Selectivity

Hemokinin-1 exhibits a distinct binding profile across the three main tachykinin receptors: NK1, NK2, and NK3. It acts as a full agonist at all three, but with a pronounced selectivity for the NK1 receptor.[2] The following tables summarize the quantitative binding data for Hemokinin-1 and other endogenous tachykinins, providing a clear comparison of their receptor affinities.

Table 1: Binding Affinity (Ki) of Tachykinins at Human Neurokinin Receptors

| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |

| Hemokinin-1 (HK-1) | 0.175 [2] | 560 [2] | ~500-fold less potent than NKB[2] |

| Substance P (SP) | 0.13[2] | >1000 | >1000 |

| Neurokinin A (NKA) | >1000 | 2.2 | >1000 |

| Neurokinin B (NKB) | >1000 | >1000 | 1.2 |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Selectivity Ratios of Hemokinin-1

| Receptor Pair | Selectivity Ratio (Ki NKx / Ki NK1) |

| NK2 / NK1 | ~3200 |

| NK3 / NK1 | High (Qualitatively) |

The data clearly demonstrates that Hemokinin-1 possesses a high affinity for the NK1 receptor, comparable to that of the endogenous ligand Substance P (SP).[2] Its affinity for the NK2 receptor is significantly lower, and while a precise Ki value for the human NK3 receptor is not consistently reported in the literature, functional assays indicate that it is substantially less potent than the preferential NK3 receptor agonist, Neurokinin B (NKB).[2] This remarkable selectivity for the NK1 receptor is a key characteristic of Hemokinin-1's pharmacological profile.

Experimental Protocols: Determining Binding Affinity

The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays. This section provides a detailed methodology for performing such an assay to characterize the binding of Hemokinin-1 to the NK1 receptor.

Competition Radioligand Binding Assay for NK1 Receptor

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol).

-

Unlabeled Ligands: Hemokinin-1, Substance P (for positive control and non-specific binding determination), and other test compounds.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.2% BSA.

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.

-

96-well Filter Plates: Glass fiber filter plates (e.g., Whatman GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI).

-

Instrumentation: Scintillation counter, vacuum filtration manifold, multi-channel pipettes.

2. Experimental Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membrane aliquots on ice.

-

Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.

-

Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA assay).

-

Dilute the membrane suspension to the desired final concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the range of 5-20 µg of protein per well.

-

-

Assay Setup:

-

All incubations are performed in a 96-well plate format.

-

Total Binding: Add assay buffer, radioligand ([³H]-SP at a concentration close to its Kd, typically 0.5-1.0 nM), and the membrane suspension to designated wells.

-

Non-specific Binding (NSB): Add assay buffer, a high concentration of unlabeled Substance P (e.g., 1 µM) to saturate the receptors, the radioligand, and the membrane suspension to designated wells.

-

Competition Binding: Add assay buffer, a range of concentrations of the unlabeled test compound (Hemokinin-1), the radioligand, and the membrane suspension to the remaining wells. It is recommended to use a serial dilution of the test compound, typically spanning at least 6 log units.

-

-

Incubation:

-

Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (typically 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.

-

-

Filtration and Washing:

-

Following incubation, rapidly filter the contents of each well through the pre-treated glass fiber filter plate using a vacuum filtration manifold.

-

Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand. The number of washes should be optimized to maximize the signal-to-noise ratio.

-

-

Radioactivity Counting:

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well of the filter plate.

-

Seal the plate and count the radioactivity in a scintillation counter.

-

3. Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Determine IC50: Fit the competition curve using a non-linear regression analysis (sigmoidal dose-response model) to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (which should be determined independently from saturation binding experiments).

-

-

-

Mandatory Visualizations

Signaling Pathways

Hemokinin-1, primarily through its interaction with the NK1 receptor, activates intracellular signaling cascades that are crucial for its biological effects. The NK1 receptor is a G-protein coupled receptor (GPCR) that predominantly couples to the Gq/11 family of G proteins.

Caption: Hemokinin-1 signaling through the NK1 receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for a competition radioligand binding assay used to determine the binding affinity of a test compound like Hemokinin-1.

Caption: Workflow for a competition radioligand binding assay.

Conclusion

Hemokinin-1 is a potent and selective agonist for the tachykinin NK1 receptor. Its high affinity for this receptor, coupled with significantly lower affinity for NK2 and NK3 receptors, underscores its potential for targeted therapeutic intervention in physiological and pathological processes mediated by the NK1 receptor. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of its binding characteristics. Furthermore, the visualization of its primary signaling pathway through Gq/11 and the MAPK cascade offers a clear understanding of its mechanism of action at the cellular level. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working to unravel the complexities of the tachykinin system and harness the therapeutic potential of compounds like Hemokinin-1.

References

Hemokinin-1: A Comprehensive Technical Guide on its Physiological Role in Human Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemokinin-1 (HK-1), a member of the tachykinin peptide family encoded by the TAC4 gene, has emerged as a significant modulator of various physiological and pathophysiological processes in humans.[1][2] Initially discovered in hematopoietic cells, its functional spectrum has expanded to include critical roles in the immune system, inflammation, pain perception, respiratory physiology, and oncology.[1][3] While sharing the primary neurokinin-1 receptor (NK1R) with the archetypal tachykinin, Substance P (SP), HK-1 exhibits distinct signaling properties and biological effects, suggesting a more complex regulatory role than previously understood.[1][4] This document provides an in-depth technical overview of the physiological functions of HK-1 in human systems, presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to Hemokinin-1

Hemokinin-1 is a pleiotropic signaling peptide with a widespread distribution throughout the human body.[1] Unlike classic tachykinins which are predominantly of neuronal origin, HK-1 is significantly expressed by immune cells, including B lymphocytes, T lymphocytes, macrophages, and dendritic cells, highlighting its integral role in neuroimmune communication.[3][5] Human HK-1 (hHK-1) is an undecapeptide that shares the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH2 with other tachykinins.[6] This structural similarity underlies its ability to bind to tachykinin receptors, albeit with a unique pharmacological profile.

Quantitative Data: Receptor Binding and Functional Potency

The biological actions of HK-1 are primarily mediated through its interaction with neurokinin receptors. The following tables summarize the quantitative data on the binding affinities and functional potencies of HK-1 at human tachykinin receptors, providing a comparative perspective with Substance P.

Table 1: Binding Affinities (Ki, nM) of Hemokinin-1 and Substance P at Human Tachykinin Receptors

| Peptide | NK1 Receptor | NK2 Receptor | NK3 Receptor | Reference |

| Hemokinin-1 (human) | 0.175 | 560 | ~200-250 fold lower than NK1 | [2][6] |

| Substance P | 0.13 | - | - | [6] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Agonist Activity (ED50/EC50) of Hemokinin-1 in In Vitro and In Vivo Models

| Experimental Model | Parameter Measured | HK-1 ED50/EC50 | Substance P ED50/EC50 | Reference |

| Guinea Pig Hypotension (in vivo) | Decrease in Diastolic Blood Pressure | 0.1 nmol/kg | 0.2 nmol/kg | [6] |

| Rat Salivary Secretion (in vivo) | Saliva Production | 6 nmol/kg | Similar to HK-1 | [6] |

| Human Bronchial Contraction (in vitro) | pD2 | 5.6 | - | [2] |

Note: ED50/EC50 represents the concentration of an agonist that gives half of the maximal response. pD2 is the negative logarithm of the EC50.

Physiological Roles of Hemokinin-1

Hematopoietic and Immune Systems

HK-1 was first identified for its role in the hematopoietic system.[3] It functions as a growth and survival factor for early B-cell progenitors and plays a role in T-cell development.[3][4] In mature B cells, HK-1 acts as a costimulatory signal, enhancing proliferation, survival, and antibody production upon activation through pathways like LPS stimulation, BCR cross-linking, or CD40 ligation.[7]

In the broader immune context, HK-1 is a key player in inflammatory responses. It can stimulate the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, from various immune cells, including mast cells and in human colonic mucosa.[8][9] FcεRI-stimulation of mast cells leads to the autocrine secretion of HK-1, which then signals through the NK1R to amplify the inflammatory cascade.[9]

Inflammation and Pain

HK-1 is deeply implicated in the modulation of inflammation and pain. It contributes to neurogenic inflammation, a process involving the release of neuropeptides from sensory nerve endings.[4] Studies have shown that HK-1 can directly activate primary sensory neurons, leading to the sensation of pain.[4] Interestingly, some of these effects appear to be independent of the NK1R, suggesting the existence of a yet-to-be-identified receptor for HK-1.[4][10] In models of arthritis, HK-1 has been shown to mediate mechanical hyperalgesia and edema.[4][11]